2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide
CAS No.: 866153-85-7
Cat. No.: VC4827697
Molecular Formula: C20H17ClN2O2S
Molecular Weight: 384.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866153-85-7 |
|---|---|
| Molecular Formula | C20H17ClN2O2S |
| Molecular Weight | 384.88 |
| IUPAC Name | 2-(4-chlorophenyl)sulfanyl-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H17ClN2O2S/c1-25-16-8-4-14(5-9-16)13-23-19(24)18-3-2-12-22-20(18)26-17-10-6-15(21)7-11-17/h2-12H,13H2,1H3,(H,23,24) |
| Standard InChI Key | JQQSKIJDEONJRO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)SC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
2-[(4-Chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide features a nicotinamide core substituted at the 2-position with a (4-chlorophenyl)sulfanyl group and an N-(4-methoxybenzyl) side chain. The sulfanyl (-S-) linkage introduces potential redox activity, while the 4-chlorophenyl and 4-methoxybenzyl moieties contribute to lipophilicity and metabolic stability .
Key physicochemical parameters inferred from analogs include:
The 4-methoxybenzyl group may enhance blood-brain barrier permeability compared to simpler alkyl substitutions, as seen in nitrocatechol derivatives .
Synthetic Methodologies
While no direct synthesis route for 2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide is documented, convergent approaches can be inferred from related work:
Nicotinamide Core Functionalization
The 2-position modification likely follows procedures analogous to those in tetrazole-nicotinamide hybrids . A plausible pathway involves:
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Protection of nicotinamide: Temporary protection of the amide group using tert-butoxycarbonyl (Boc) or trimethylsilyl groups .
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Sulfanyl introduction: Nucleophilic aromatic substitution using 4-chlorothiophenol under basic conditions (K₂CO₃/DMF) .
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N-alkylation: Reaction with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst (e.g., SnCl₄) .
Yield optimization would require careful control of stoichiometry, as excess 4-methoxybenzyl chloride could lead to di-alkylation byproducts .
Purification Challenges
Chromatographic separation may be necessary due to:
| Compound | Target Cell Line (IC₅₀) | Source |
|---|---|---|
| 3a (Tetrazole analog) | Hep G2: 1.0-4.0 μM | |
| 5h (Chlorophenyl) | A549: <10 μM | |
| Proposed Mechanism | PARP inhibition/ROS generation |
The sulfanyl group in 2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide may enhance redox cycling capabilities, potentially synergizing with the nicotinamide moiety's role in NAD+ metabolism .
Metabolic Effects
Nicotinamide derivatives frequently exhibit hypoglycemic activity. Compound 19 from tetrazole research showed 77% glycemia reduction at 10 μM, surpassing glibenclamide . The 4-methoxybenzyl group in our target compound could further modulate PPARγ affinity, suggesting antidiabetic potential warranting in vitro validation.
Stability and ADME Profile
Metabolic Susceptibility
Bioavailability Considerations
| Parameter | Prediction | Rationale |
|---|---|---|
| Oral bioavailability | 40-60% | Moderate first-pass metabolism |
| Tₘₐₓ | 2-3 hrs | Lipophilic nature |
| Half-life | ~8 hrs | Analog pharmacokinetics |
Comparative Analysis with Marketed Drugs
| Feature | Target Compound | Glibenclamide | Chloroquine |
|---|---|---|---|
| MW | 413.9 | 494.0 | 319.9 |
| LogP | 3.2 | 2.5 | 4.6 |
| Primary Indication | (Potential) Oncology | Diabetes | Malaria |
| CYP Interaction | Moderate | Low | High |
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